

# The Chemical Landscape of Sulfamethoxazole-NO Adducts: A Technical Guide

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## Compound of Interest

Compound Name: *Sulfamethoxazole-NO*

Cat. No.: *B028832*

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This technical guide provides an in-depth exploration of the chemical structures, formation, and characterization of adducts derived from the reactive nitroso metabolite of Sulfamethoxazole (SMX-NO). Understanding these adducts is critical for elucidating the mechanisms behind Sulfamethoxazole-induced hypersensitivity reactions and for the development of safer drug candidates.

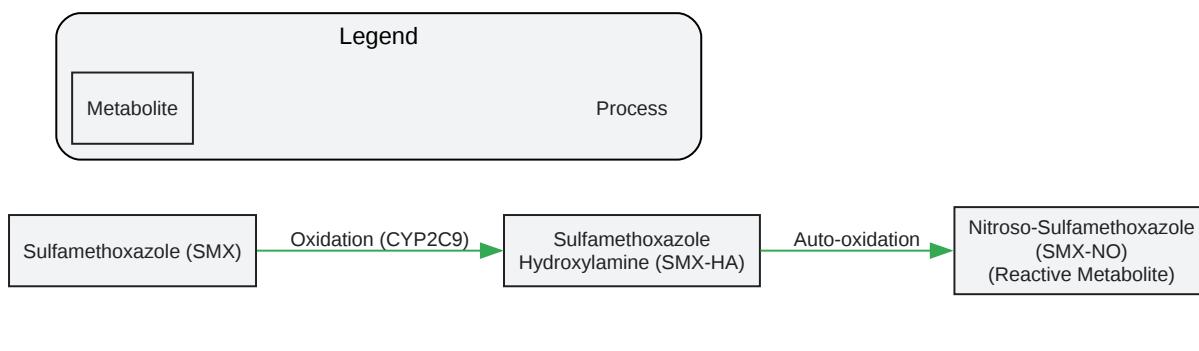
## Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can undergo metabolic activation to form a reactive metabolite, nitroso-sulfamethoxazole (SMX-NO). This electrophilic intermediate readily reacts with nucleophilic residues on proteins and peptides, primarily cysteine, to form a variety of covalent adducts. These adducts can act as haptens, initiating an immune response that may lead to hypersensitivity reactions. This guide details the chemical identity of these adducts, the experimental methods for their synthesis and characterization, and the immunological pathways they trigger.

## Metabolic Activation of Sulfamethoxazole

The bioactivation of Sulfamethoxazole is a critical prerequisite for the formation of protein adducts. This process occurs in two main steps, primarily mediated by cytochrome P450 enzymes in the liver.

- Formation of Sulfamethoxazole Hydroxylamine (SMX-HA): The aromatic amine group of SMX is oxidized to form the hydroxylamine metabolite.
- Oxidation to Nitroso-Sulfamethoxazole (SMX-NO): SMX-HA is unstable and readily undergoes further oxidation to the highly reactive nitroso-sulfamethoxazole.

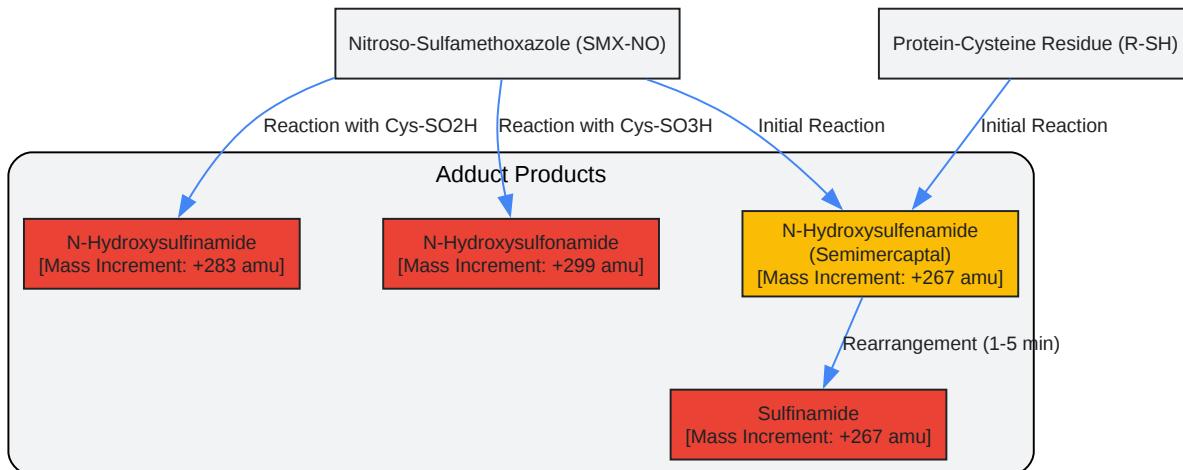


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Caption: Metabolic pathway of Sulfamethoxazole to its reactive metabolite.

## Chemical Structure of Sulfamethoxazole-NO Adducts with Cysteine

SMX-NO is a potent electrophile that reacts with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This reaction can lead to the formation of several distinct adducts. The initial product is an unstable N-hydroxysulfenamide, which can then rearrange or undergo further oxidation to form more stable structures.[\[1\]](#)[\[2\]](#)

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Caption: Reaction pathways of SMX-NO with cysteine residues.

The primary adducts identified through mass spectrometry are summarized below.

## Quantitative Data: Mass Spectrometric Characterization

The identification and characterization of SMX-NO adducts heavily rely on mass spectrometry. The covalent modification of peptides or proteins results in a predictable mass shift, which can be detected and used to identify the specific type of adduct formed.

Adduct Type	Target Residue	Mass Increment (amu)	Description	Reference
N- Hydroxysulfenamide (Semimercaptal)	Cysteine	+267	Initial, unstable adduct formed by the reaction of SMX-NO with a thiol group.	[1][2]
Sulfinamide	Cysteine	+267	A more stable adduct formed via rearrangement of the N-hydroxysulfenamide.	[1][2]
N- Hydroxysulfinamide	Cysteine	+283	Formed from the reaction of SMX-NO with a cysteinyl sulfoxyl acid.	[1][2]
N- Hydroxysulfonamide	Cysteine	+299	Formed from the reaction of SMX-NO with a cysteinyl sulfoxyl acid.	[1][2]
Arylazoalkane	Lysine	Varies	Adduct identified on lysine residues of human serum albumin.	[3]
Schiff Base	Lysine	Varies	Adduct identified on lysine residues of	[3]

human serum  
albumin.

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## Experimental Protocols

### Synthesis of Nitroso-Sulfamethoxazole (SMX-NO)

The synthesis of SMX-NO is typically achieved in a two-step process starting from commercially available materials.

#### Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)[1]

- Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.
- Procedure:
  - React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to yield the nitro derivative of sulfamethoxazole.
  - The resulting nitro derivative is then reduced to the corresponding hydroxylamine (SMX-HA) using hydrogen gas in the presence of a poisoned platinum catalyst.
  - Purify the product using appropriate chromatographic techniques.

#### Step 2: Formation of Nitroso-Sulfamethoxazole (SMX-NO)

- Procedure:
  - Dissolve the purified SMX-HA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  - SMX-HA will spontaneously auto-oxidize in solution to form SMX-NO. This reactive species is typically used immediately in subsequent reactions due to its instability.

### In Vitro Formation of SMX-NO Protein Adducts

This protocol describes a general method for reacting SMX-NO with a model protein, such as Human Serum Albumin (HSA), or a peptide like glutathione (GSH).

- Materials:
  - Freshly prepared SMX-NO solution.
  - Target protein (e.g., HSA) or peptide (e.g., GSH) dissolved in phosphate-buffered saline (PBS), pH 7.4.
- Procedure:
  - Incubate the target protein/peptide solution with the SMX-NO solution at 37°C. Concentrations can range from micromolar to millimolar, depending on the experimental goals.
  - Reaction times can vary from minutes to hours. For example, the rearrangement of the initial N-hydroxysulfenamide adduct with GSH occurs within 1-5 minutes.[2]
  - The reaction can be quenched by the addition of a reducing agent like N-acetylcysteine or by rapid sample processing for analysis.
  - Remove excess, unbound metabolites by dialysis or size-exclusion chromatography.

## Analysis of SMX-NO Adducts by Mass Spectrometry

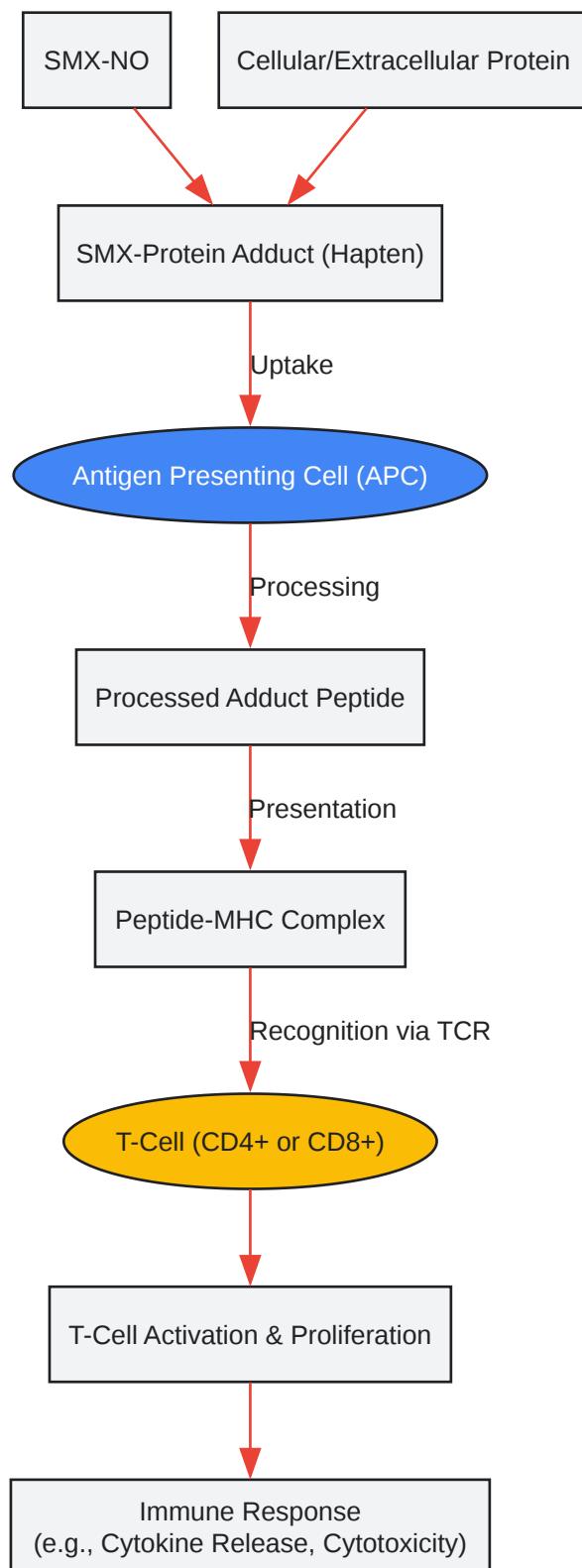
A bottom-up proteomics approach is commonly used to identify and locate the site of adduction.

- Sample Preparation:
  - After incubation and removal of unbound metabolites, denature the adducted protein.
  - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide.
  - Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis:

- Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
- Search the MS/MS data against the protein sequence, specifying the expected mass modifications (e.g., +267, +283, +299 amu) on cysteine residues.

## Immunological Signaling and Hypersensitivity

The formation of SMX-NO protein adducts is a key initiating event in SMX-induced hypersensitivity. These modified proteins are recognized as foreign by the immune system, leading to the activation of T-cells.



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